(6S,9S)-vomifoliol
Overview
Description
“(6S,9S)-vomifoliol” is a metabolite that is produced during a metabolic reaction in plants . It is also known as a plant metabolite . The IUPAC name for this compound is (4S)-4-hydroxy-4-[(1E,3S)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one .
Molecular Structure Analysis
The molecular formula of “(6S,9S)-vomifoliol” is C13H20O3 . It has an average mass of 224.296 Da and a monoisotopic mass of 224.14124 Da . The systematic name of the compound is (4S)-4-Hydroxy-4-[(1E,3S)-3-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-2-cyclohexen-1-one .Physical And Chemical Properties Analysis
“(6S,9S)-vomifoliol” has a net charge of 0 . Its InChI string is InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1 .Scientific Research Applications
1. Cancer Research
(6S,9S)-vomifoliol has been studied for its potential applications in cancer research. For instance, tricycloalternarene derivatives, including (6S,9R)-vomifoliol, were isolated from the endophytic fungus Guignardia bidwellii PSU-G11. These compounds displayed mild cytotoxic activity against oral cavity cancer and African green monkey kidney fibroblast (Vero) cell lines (Sommart et al., 2012).
2. Anti-Inflammatory and Immunosuppressive Effects
Research has been conducted on the anti-inflammatory and immunosuppressive effects of (6S,9S)-vomifoliol. A study involving vomifoliol isolated from the mangrove plant Ceriops tagal showed significant inhibition of calcineurin at concentrations with low cytotoxicity and reduced expression of IL-2, suggesting potential as a natural immunosuppressant (Zhang et al., 2021).
3. Neuroprotective Effects
Vomifoliol has shown potential neuroprotective effects. It was isolated from Tarenna obtusifolia Merr. (Rubiaceae) and demonstrated moderate inhibition of amyloid-beta aggregation and protection against amyloid-beta-induced cytotoxicity in neuroblastoma SH-SY5Y cells (Tan et al., 2020).
4. Plant Physiology
Studies have explored the role of vomifoliol in plant physiology. For example, research on stomatal aperture in plants revealed that vomifoliol, related to abscisic acid but lacking the 2,4-pentadiene sidechain, caused significant stomatal closure in epidermal strips of Eichhornia crassipes (Stuart & Coke, 2004).
5. Synthesis and Structural Analysis
There has been considerable focus on the synthesis and structural analysis of vomifoliol. For instance, a study detailed the synthesis of optically active vomifoliol stereoisomers, contributing to a better understanding of this compound’s chemical properties (Yamano & Ito, 2005).
properties
IUPAC Name |
(4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMCAKZRXOZLB-ZOLRFCATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6S,9S)-vomifoliol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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